molecular formula C14H20ClNO3 B2900076 4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride CAS No. 2375259-57-5

4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride

Cat. No.: B2900076
CAS No.: 2375259-57-5
M. Wt: 285.77
InChI Key: OPSCIFKTPUZVOU-UHFFFAOYSA-N
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Description

4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride is a versatile small molecule scaffold with a molecular weight of 285.77 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of morpholine with benzyl chloride followed by subsequent steps to introduce the carboxylic acid and hydrochloride groups. The reaction conditions typically involve the use of strong bases and acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Medicine: The compound has shown potential as a therapeutic agent in drug discovery and development.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Morpholine derivatives: These compounds share the morpholine core but differ in their substituents and functional groups.

  • Benzyl derivatives: Compounds containing the benzyl group but with different core structures.

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Properties

IUPAC Name

4-benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-14(2)10-18-9-12(13(16)17)15(14)8-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSCIFKTPUZVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(N1CC2=CC=CC=C2)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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